Indan

Catalog No.
S530597
CAS No.
496-11-7
M.F
C9H10
M. Wt
118.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indan

CAS Number

496-11-7

Product Name

Indan

IUPAC Name

2,3-dihydro-1H-indene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2

InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C1

Solubility

Soluble in DMSO

Synonyms

Indan; NSC 5292; NSC-5292; NSC5292

Canonical SMILES

C1CC2=CC=CC=C2C1

Description

The exact mass of the compound Indan is 118.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5292. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis

    Indan can serve as a starting material for the synthesis of more complex organic molecules. Researchers have explored its use in the creation of functionalized indenes, which have potential applications in drug discovery and material science [].

  • Biomedical Research

    Some studies have investigated the potential biological activities of Indan derivatives. For instance, there is research on the development of Indan-based compounds with anti-cancer properties []. However, this research is still in its early stages, and more investigation is needed to determine the effectiveness and safety of these compounds.

  • Material Science

    The unique structure of Indan makes it a potential candidate for the development of new materials. Some research explores the use of Indan in the creation of novel polymers with desirable properties, such as heat resistance and conductivity [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

118.0783

Boiling Point

177.9 °C

LogP

3.18 (LogP)

Appearance

Solid powder

Melting Point

-51.4 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H9SCX043IG

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (92.71%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.47 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

56573-11-6
496-11-7

Wikipedia

Indane

Biological Half Life

6.00 Days

General Manufacturing Information

1H-Indene, 2,3-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

Cognitive enhancer ST101 improves schizophrenia-like behaviors in neonatal ventral hippocampus-lesioned rats in association with improved CaMKII/PKC pathway

Yasushi Yabuki, Lei Wu, Kohji Fukunaga
PMID: 31474557   DOI: 10.1016/j.jphs.2019.07.015

Abstract

Atypical antipsychotics improve positive and negative symptoms but are not effective for treating cognitive impairments in patients with schizophrenia. We previously reported that cognitive impairments in neonatal ventral hippocampus (NVH)-lesioned rats show resistance to atypical antipsychotics risperidone and are associated with reduced calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) signaling in memory-related regions. The cognitive enhancer ST101 (spiro[imi-dazo[1,2-a]pyridine-3,2-indan]-2(3H)-one) stimulates CaMKII activity in the hippocampus and medial prefrontal cortex (mPFC). We thus tested ST101 on cognitive impairments in NVH-lesioned rats. Chronic ST101 administration (0.1 and/or 0.5 mg/kg, p.o.) significantly improved deficits in prepulse inhibition (PPI), social interaction, and cognitive function in NVH-lesioned rats. ST101 administration (0.5 mg/kg, p.o.) significantly restored the decreased CaMKII autophosphorylation (Thr-286) in the mPFC and hippocampal CA1 regions of NVH-lesioned rats when assessed by immunohistochemistry. Chronic ST101 administration (0.1 mg/kg, p.o.) improved the decline in phosphorylation levels of CaMKII (Thr-286), PKCα (Ser-657), α-amino-3-hydroxy-5-methyl-4-isoxazol- propionic acid (AMPA)-type glutamate receptor subunit 1 (GluA1: Ser-831), and N-methyl-d-aspartate (NMDA) receptor subunit 1 (GluN1: Ser-896) in the mPFC and hippocampal CA1 regions. Taken together, these results suggest that ST101 improves schizophrenia-like behaviors and cognitive impairment by enhancing CaMKII/PKCα signaling in the mPFC and hippocampus in NVH-lesioned rats.


Discovery of indane propanamides as potent and selective TRPV1 antagonists

Songyeon Ahn, Yong Soo Kim, Myeong Seup Kim, Jihyae Ann, Heejin Ha, Young Dong Yoo, Young Ho Kim, Peter M Blumberg, Robert Frank-Foltyn, Gregor Bahrenberg, Hannelore Stockhausen, Thomas Christoph, Jeewoo Lee
PMID: 31864799   DOI: 10.1016/j.bmcl.2019.126838

Abstract

A series of indane-type acetamide and propanamide analogues were investigated as TRPV1 antagonists. The analysis of structure-activity relationship indicated that indane A-region analogues exhibited better antagonism than did the corresponding 2,3-dihydrobenzofuran and 1,3-benzodioxole surrogates. Among them, antagonist 36 exhibited potent and selective antagonism toward capsaicin for hTRPV1 and mTRPV1. Further, in vivo studies indicated that antagonist 36 showed excellent analgesic activity in both phases of the formalin mouse pain model and inhibited the pain behavior completely at a dose of 1 mg/kg in the 2nd phase.


Synthesis of Chiral Helic[1]triptycene[3]arenes and Their Enantioselective Recognition Towards Chiral Guests Containing Aminoindan Groups

Jing Li, Ying Han, Chuan-Feng Chen
PMID: 33498575   DOI: 10.3390/molecules26030536

Abstract

Starting from the enantiopure precursors, a pair of chiral macrocyclic arenes named helic[1]triptycene[3]arenes were conveniently synthesized. The circular dichroism (CD) spectra of the enantiomeric macrocyclic arenes exhibited mirror images, and the X-ray single crystal structures confirmed their absolute conformations as well. Moreover, the macrocyclic arenes showed strong complexation with secondary ammonium and primary ammonium salts containing aminoindan groups. In particular, the chiral macrocyclic arenes exhibited enantioselective recognition ability towards the chiral secondary ammonium salts containing aminoindan groups with an enantioselective ratio up to 3.89.


Aldehyde adducts inhibit 3,4-dihydroxyphenylacetaldehyde-induced α-synuclein aggregation and toxicity: Implication for Parkinson neuroprotective therapy

Vijaya B Kumar, Fong-Fu Hsu, Vijaya M Lakshmi, Kathleen N Gillespie, William J Burke
PMID: 30579934   DOI: 10.1016/j.ejphar.2018.12.027

Abstract

3,4-Dihydroxyphenylacetaldehyde (DOPAL), the monoamine oxidase (MAO) metabolite of dopamine, plays a role in pathogenesis of Parkinson disease, inducing α-synuclein aggregation. DOPAL generates discrete α-synuclein aggregates. Inhibiting this aggregation could provide therapy for slowing Parkinson disease progression. Primary and secondary amines form adducts with aldehydes. Rasagiline and aminoindan contain these amine groups. DOPAL-induced α-synuclein aggregates were resolved in the presence and absence of rasagiline or aminoindan using quantitative Western blotting. DOPAL levels in incubation mixtures, containing increased rasagiline or aminoindan concentrations, were determined by high pressure liquid chromatography (HPLC). Schiff base adducts between DOPAL and rasagiline or aminoindan were determined using mass spectrometry. A neuroprotective effect of rasagiline and aminoindan against DOPAL-induced toxicity was demonstrated using PC-12 cells. Rasagiline and aminoindan significantly reduced aggregation of α-synuclein of all sizes in test tube and PC-12 cells experiments. Dimethylaminoindan did not reduce aggregation. DOPAL levels in incubation mixtures were reduced with increasing rasagiline or aminoindan concentrations but not with dimethylaminoindan. Schiff base adducts between DOPAL and either rasagiline or aminoindan were demonstrated by mass spectrometry. A neuroprotective effect against DOPAL-induced toxicity in PC-12 cells was demonstrated for both rasagiline and aminoindan. Inhibiting DOPAL-induced α-synuclein aggregation through amine adducts provides a therapeutic approach for slowing Parkinson disease progression.


Asymmetric organocatalytic Michael/Henry domino reactions through hydrogen-bond activation: kinetic access to indane scaffolds bearing cis-vicinal substituents

Charles C J Loh, Iuliana Atodiresei, Dieter Enders
PMID: 23821535   DOI: 10.1002/chem.201302131

Abstract




Synthesis, neuroprotective and antioxidant capacity of PBN-related indanonitrones

Alicia Jiménez-Almarza, Daniel Diez-Iriepa, Mourad Chioua, Beatriz Chamorro, Isabel Iriepa, Ricardo Martínez-Murillo, Dimitra Hadjipavlou-Litina, María Jesús Oset-Gasque, José Marco-Contelles
PMID: 30771691   DOI: 10.1016/j.bioorg.2019.01.071

Abstract

In this work six PBN-related indanonitrones 1-6 have been designed, synthesized, and their neuroprotection capacity tested in vitro, under OGD conditions, in SH-SY5Y human neuroblastoma cell cultures. As a result, we have identified indanonitrones 1, 3 and 4 (EC
= 6.64 ± 0.28 μM) as the most neuroprotective agents, and in particular, among them, indanonitrone 4 was also the most potent and balanced nitrone, showing antioxidant activity in three experiments [LOX (100 μM), APPH (51%), DPPH (36.5%)], being clearly more potent antioxidant agent than nitrone PBN. Consequently, we have identified (Z)-5-hydroxy-N-methyl-2,3-dihydro-1H-inden-1-imine oxide (4) as a hit-molecule for further investigation.


Design, synthesis and biological evaluation of indane derived GPR40 agoPAMs

Barbara Pio, Harry R Chobanian, Yan Guo, Hubert Josien, William K Hagmann, Michael Miller, Maria E Trujillo, Melissa Kirkland, Daniel Kosinski, Joel Mane, Michele Pachanski, Boonlert Cheewatrakoolpong, Eric Ashley, Robert Orr, Michael J Wright, Randal Bugianesi, Sarah Souza, Xiaoping Zhang, Jerry Di Salvo, Adam B Weinglass, Richard Tschirret-Guth, Koppara Samuel, Qing Chen, Jackie Shang, James Lamca, Juliann Ehrhart, Ravi Nargund, Andrew D Howard, Steven L Colletti
PMID: 31109791   DOI: 10.1016/j.bmcl.2019.04.050

Abstract

GPR40 (FFAR1 or FFA1) is a G protein-coupled receptor, primarily expressed in pancreatic islet β-cells and intestinal enteroendocrine cells. When activated by fatty acids, GPR40 elicits increased insulin secretion from islet β-cells only in the presence of elevated glucose levels. Towards this end, studies were undertaken towards discovering a novel GPR40 Agonist whose mode of action is via Positive Allosteric Modulation of the GPR40 receptor (AgoPAM). Efforts were made to identify a suitable GPR40 AgoPAM tool molecule to investigate mechanism of action and de-risk liver toxicity of GPR40 AgoPAMs due to reactive acyl-glucuronide (AG) metabolites.


Potent MCH-1 receptor antagonists from cis-1,4-diaminocyclohexane-derived indane analogs

Yimin Qian, Karin Conde-Knape, Shawn D Erickson, Fiorenza Falcioni, Paul Gillespie, Irina Hakimi, Francis Mennona, Yonglin Ren, Hamid Salari, Sung-Sau So, Jefferson W Tilley
PMID: 23743277   DOI: 10.1016/j.bmcl.2013.05.017

Abstract

Benzimidazole and indane are the two key fragments in our potent and selective MCH-1 receptor (MCHR1) antagonists. To identify novel linkers connecting the two fragments, we investigated diamino-cycloalkane-derived analogs and discovered highly potent antagonists with cis-1,4-diaminocyclohexane as a unique spacer in this chemical class. Structural overlay suggested that cis-1-substituted-4-aminocyclohexane functions as a bioisostere of 4-substituted-piperidine and that the active conformation adopts a U-shaped orientation.


Amine-N-heterocyclic carbene cascade catalysis for the asymmetric synthesis of fused indane derivatives with multiple chiral centres

Zhi-Jun Jia, Kun Jiang, Qing-Qing Zhou, Lin Dong, Ying-Chun Chen
PMID: 23712483   DOI: 10.1039/c3cc42823k

Abstract

An aminocatalytic asymmetric Diels-Alder reaction of 2,4-dienals and labile 1-indenones in situ generated from 3-bromo-1-indanones was developed, producing highly fused indane products with multiple chiral centres followed by a cascade N-heterocyclic carbene-mediated benzoin condensation.


Stereoselective synthesis of aminoindanols via an efficient cascade aza-Michael-aldol reaction

Hui Qian, Wanxiang Zhao, Herman H-Y Sung, Ian D Williams, Jianwei Sun
PMID: 23169191   DOI: 10.1039/c2cc37102b

Abstract

An efficient organocatalyzed strategy for the synthesis of 3-amino-1-indanols has been developed. This method is complementary to the conventional Friedel-Crafts strategy. It is also applicable to the synthesis of enantioenriched 3-amino-1-indanols.


Explore Compound Types